molecular formula C9H9NO2 B14244428 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one CAS No. 330627-49-1

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one

Katalognummer: B14244428
CAS-Nummer: 330627-49-1
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: ICOIHRTTWJPFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified. The general reaction conditions include:

    Reagents: 4-acetylbenzaldehyde, hydroxylamine hydrochloride, and a base (such as sodium acetate).

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the acetyl group.

    4-Acetylbenzaldehyde: Lacks the hydroxyimino group.

    4-Nitrobenzaldehyde oxime: Contains a nitro group instead of an acetyl group.

Uniqueness

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one is unique due to the presence of both the hydroxyimino and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

330627-49-1

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

1-[4-(hydroxyiminomethyl)phenyl]ethanone

InChI

InChI=1S/C9H9NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-6,12H,1H3

InChI-Schlüssel

ICOIHRTTWJPFMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.